molecular formula C14H21NO B14805839 (4-Tert-butyl-3-cyclopropoxyphenyl)methanamine

(4-Tert-butyl-3-cyclopropoxyphenyl)methanamine

Cat. No.: B14805839
M. Wt: 219.32 g/mol
InChI Key: OFOYLLAXHONYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Tert-butyl-3-cyclopropoxyphenyl)methanamine is an organic compound characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methanamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butyl-3-cyclopropoxyphenyl)methanamine typically involves the reaction of 4-tert-butylphenol with cyclopropyl bromide in the presence of a base to form 4-tert-butyl-3-cyclopropoxyphenol. This intermediate is then subjected to reductive amination with formaldehyde and ammonia or a primary amine to yield the desired methanamine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butyl-3-cyclopropoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted phenylmethanamine derivatives.

Scientific Research Applications

(4-Tert-butyl-3-cyclopropoxyphenyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Tert-butyl-3-cyclopropoxyphenyl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Tert-butylphenyl)methanamine: Lacks the cyclopropoxy group, resulting in different chemical and biological properties.

    (4-Tert-butoxyphenyl)methanamine: Contains a tert-butoxy group instead of a cyclopropoxy group, leading to variations in reactivity and applications.

Uniqueness

(4-Tert-butyl-3-cyclopropoxyphenyl)methanamine is unique due to the presence of both the tert-butyl and cyclopropoxy groups, which confer distinct steric and electronic properties. These features influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(4-tert-butyl-3-cyclopropyloxyphenyl)methanamine

InChI

InChI=1S/C14H21NO/c1-14(2,3)12-7-4-10(9-15)8-13(12)16-11-5-6-11/h4,7-8,11H,5-6,9,15H2,1-3H3

InChI Key

OFOYLLAXHONYPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)CN)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.